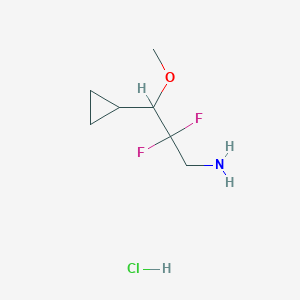

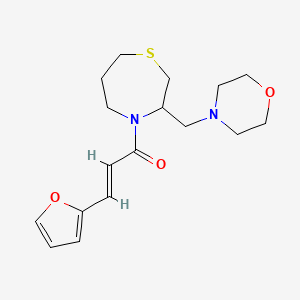

![molecular formula C12H11NO3 B2546298 (2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮 CAS No. 507227-92-1](/img/structure/B2546298.png)

(2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is a derivative of cyclopentanone, which is a five-membered cyclic ketone. The structure of this compound includes a nitrophenyl group attached to the cyclopentanone ring through a methylene bridge. This type of compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one, they do provide insight into related chemical structures and their synthesis. For example, the synthesis of cyclopentane-1,3-dione derivatives is explored as a novel isostere for the carboxylic acid functional group . This suggests that similar synthetic strategies could potentially be applied to the synthesis of (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one, with modifications to introduce the nitrophenyl group.

Molecular Structure Analysis

The molecular structure of (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one would be characterized by the presence of a cyclopentanone ring, which is a common motif in organic chemistry. The papers provided discuss the properties of cyclopentane-1,3-diones and the stereoselective synthesis of cyclopentane derivatives , indicating the importance of stereochemistry and electronic effects in such molecules. These factors would also be relevant to the molecular structure analysis of the compound .

Chemical Reactions Analysis

The reactivity of (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one would likely be influenced by the electron-withdrawing nitro group and the electron-donating methylene bridge. The papers do not directly address the reactivity of this specific compound, but the study of cyclopentane-1,3-diones and cyclopentane derivatives provides a foundation for understanding how such substituents can affect chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one would be determined by its functional groups and molecular geometry. The presence of the nitro group would likely contribute to the compound's acidity, polarity, and potential for forming hydrogen bonds. The cyclopentanone ring could confer rigidity to the molecule, affecting its boiling point and solubility. The studies on cyclopentane-1,3-diones and cyclopentane derivatives suggest that such compounds can exhibit a range of properties, which would be relevant to the analysis of the compound's behavior in different environments.

科学研究应用

乙烯-环戊烷共聚物

Pragliola 等人(2013 年)的研究重点是乙烯-1,2-环戊烷共聚物,通过乙烯和 1,3-丁二烯的共聚获得。这些共聚物含有亚甲基-1,2-环戊烷单元,表现出不同的热性能,并与其他乙烯共聚物进行了比较。本研究有助于理解涉及环戊烷单元的共聚物的结构和热行为 (Pragliola 等人,2013 年)。

硝基环戊烷合成

Ghera 等人(1993 年)探索了使用串联 [3+2]-环化过程合成硝基环戊烷的方法。该方法有效地产生了硝基取代的亚甲基环戊烷,突出了衍生硝基环戊烷化合物的化学途径,其中可能包括 (2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮的衍生物 (Ghera、Yechezkel 和 Hassner,1993 年)。

立体选择性环戊烷合成

Krief 等人(1996 年)展示了 2-乙基-1-甲基-1-苯基环戊烷的立体选择性合成,对立体中心具有很高的控制力。本研究提供了环戊烷衍生物精确合成方法的见解,可能适用于 (2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮 (Krief、Kenda、Maertens 和 Remacle,1996 年)。

H₂ 储存材料

Luo 等人(2013 年)研究了 3-甲基-1,2-BN-环戊烷用于储氢应用。本研究重点关注环戊烷衍生物的热稳定性和粘度,可能对类似于 (2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮的化合物的储存性能产生影响 (Luo 等人,2013 年)。

香料材料综述

Scognamiglio 等人(2012 年)对 3-甲基-2-(正戊基)-2-环戊烯-1-酮进行了综述,重点关注其作为香料成分的用途。虽然这种特定化合物与 (2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮不同,但该综述提供了对环戊酮衍生物在香料材料中使用的更广泛的理解 (Scognamiglio、Jones、Letizia 和 Api,2012 年)。

色满的合成

Korotaev 等人(2017 年)专注于使用环戊烷衍生物合成新型 2,3,4-三取代色满。这种合成方法利用环戊烷单元,提供对与 (2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮的合成相关的环戊酮的化学操作的见解 (Korotaev、Kutyashev、Barkov 和 Sosnovskikh,2017 年)。

芳亚甲基聚合物

Abd-Alla 和 El-Shahawy(1992 年)对芳亚甲基聚合物(特别是聚[2,5-双(3-硝基亚苄基)-环戊酮硫化物])的研究提供了对环戊酮衍生物聚合的见解。本研究有助于理解与 (2E)-2-[(3-硝基苯基)亚甲基]环戊-1-酮类似的化合物的聚合物化学 (Abd-Alla 和 El-Shahawy,1992 年)。

属性

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILSEHNFNGMDTL-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

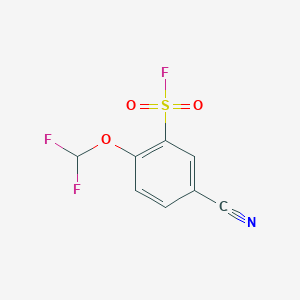

![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)

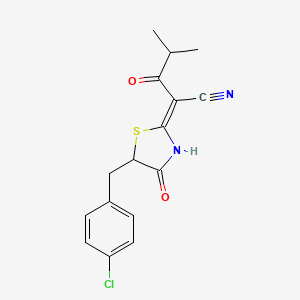

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2546232.png)

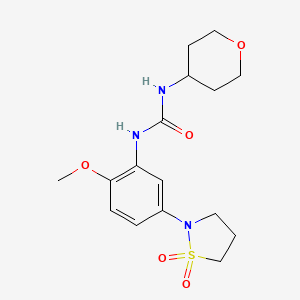

![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2546233.png)

![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)

![Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2546237.png)

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)